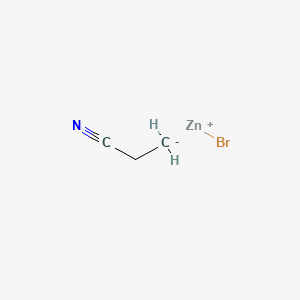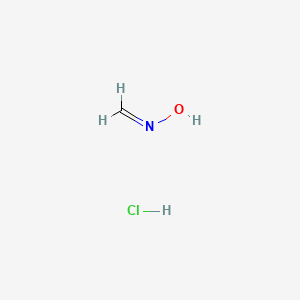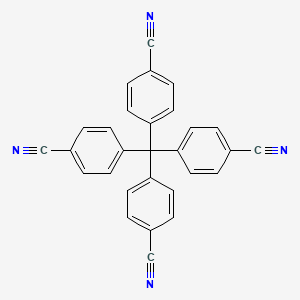
Tetrakis(4-cyanophenyl)methane
Overview
Description
Tetrakis(4-cyanophenyl)methane is an organic compound with the molecular formula C29H16N4 It is characterized by a central methane core bonded to four cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(4-cyanophenyl)methane can be synthesized through several methods. One common approach involves the self-condensation of tetrakis(4-bromophenyl)methane using a Ni(0) catalyst via the Yamamoto type Ullmann cross-coupling reaction . Another method includes the microwave-assisted polymerization, which enhances porosity and shortens reaction time . Additionally, the ionothermal method, which uses molten solvents and catalysts, is also employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product, such as porosity and structural integrity.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-cyanophenyl)methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyanophenyl groups into other functional groups.
Substitution: The cyanophenyl groups can be substituted with other groups through reactions such as the Suzuki coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Tetrakis(4-cyanophenyl)methane has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential use in biological imaging and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in photodynamic therapy.
Industry: It is utilized in the development of advanced materials with high surface areas and robust skeletons.
Mechanism of Action
The mechanism of action of tetrakis(4-cyanophenyl)methane involves its interaction with various molecular targets and pathways. In photodynamic therapy, for instance, its derivatives generate reactive oxygen species upon irradiation, leading to the destruction of targeted cells . The specific pathways and targets depend on the application and the functional groups present in the molecule.
Comparison with Similar Compounds
Tetrakis(4-bromophenyl)methane: Used as a precursor in the synthesis of tetrakis(4-cyanophenyl)methane.
Tetrakis(4-phenyl)methane: Another related compound with different functional groups.
Tetrakis(4-ethynylphenyl)methane: Used in the synthesis of microporous organic polymers.
Uniqueness: this compound is unique due to its high porosity and structural robustness, making it suitable for various advanced applications. Its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
4-[tris(4-cyanophenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGMLINTVQVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413092 | |
| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121706-21-6 | |
| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



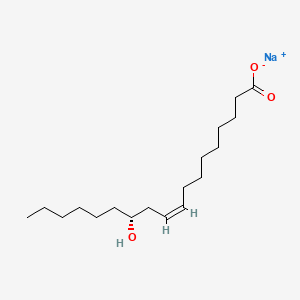
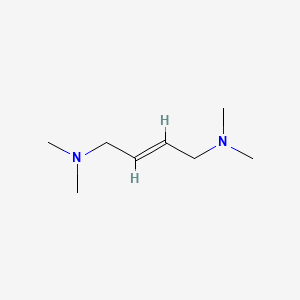

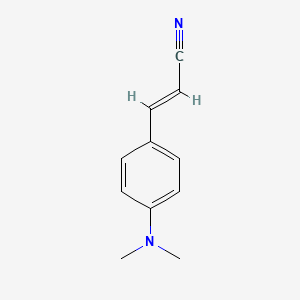
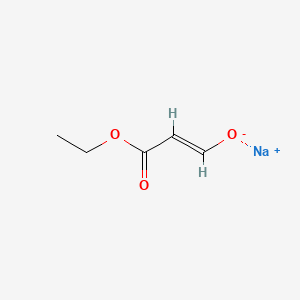

![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B1588185.png)

